molecular formula C13H11F2N B2865493 4-fluoro-N-[(2-fluorophenyl)methyl]aniline CAS No. 723753-89-7

4-fluoro-N-[(2-fluorophenyl)methyl]aniline

Cat. No.: B2865493
CAS No.: 723753-89-7
M. Wt: 219.235
InChI Key: RWWYOOOOZRDIMW-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(2-fluorophenyl)methyl]aniline (C₁₃H₁₀F₂N) is a fluorinated aniline derivative featuring two fluorine atoms: one at the para position of the aniline ring and another on the ortho position of the benzyl substituent. This compound belongs to the class of secondary amines, where the amino group is substituted with a (2-fluorobenzyl) moiety. Its structure enables applications in coordination chemistry, pharmaceuticals, and agrochemicals due to the electron-withdrawing effects of fluorine, which modulate reactivity and stability .

Properties

IUPAC Name

4-fluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYOOOOZRDIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2-fluorophenyl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-fluoro-N-[(2-fluorophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of fluorinated aniline derivatives vary significantly with substituent position and type. Key comparisons include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Key Properties
4-Fluoro-N-[(2-fluorophenyl)methyl]aniline 4-F (aniline), 2-F (benzyl) C₁₃H₁₀F₂N Dual electron-withdrawing F; planar geometry
4-Fluoro-N-(4-hydroxybenzylidene)aniline 4-F (aniline), 4-OH (benzylidene) C₁₃H₁₀FNO Schiff base; strong O–H∙∙∙N hydrogen bonds; orthorhombic crystal (Pca21)
(E)-4-Fluoro-N-(1-phenylethylidene)aniline 4-F (aniline), Ph–CH=N– C₁₄H₁₂FN Extended conjugation; higher molar mass (213.25 g/mol)
4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline 4-F (aniline), CF₃–C=N– C₁₀H₆F₄N Strong electron-withdrawing CF₃; brown oil; δH 7.10–6.73 (aromatic)

Key Observations :

  • Electron-withdrawing groups (e.g., F, CF₃) enhance electrophilicity and stabilize metal complexes .
  • Hydroxyl substituents (e.g., 4-OH in Schiff bases) promote hydrogen bonding, influencing crystal packing .

Key Observations :

  • Isoxazole and imidazopyridine derivatives show enhanced anti-inflammatory and antiparasitic activities due to heterocyclic cores .
  • The target compound’s fluorinated benzyl group may improve metabolic stability in drug design.

Coordination Chemistry and Metal Complexes

Substituents significantly influence ligand behavior in metal complexes:

Table 3: Pd(II) Complex Kinetics with Thiourea Nucleophiles
Ligand Substituent k₁ (M⁻¹s⁻¹, TU) k₂ (M⁻¹s⁻¹, TU) Mechanism
4-Fluoro-N-((pyridin-2-yl)methyl)aniline (PdL2) 0.45 0.12 Associative; faster with EWG
4-Methoxy (PdL3) 0.32 0.08 Slower due to EDG

Key Observations :

  • Electron-withdrawing fluoro substituents (PdL2) accelerate chloride substitution in Pd(II) complexes by 40% compared to methoxy groups (PdL3) .
  • The target compound’s 2-fluorobenzyl group may offer steric hindrance, altering metal-binding kinetics.

Crystallographic and Spectroscopic Properties

Crystal packing and spectroscopic profiles vary with substituent positioning:

Table 4: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å) Hydrogen Bonding
4-Fluoro-N-(4-hydroxybenzylidene)aniline Pca21 a=11.015, b=9.8596, c=9.5476 O–H∙∙∙N (S(6) motif)
(E)-2-[(4-fluorophenyl)imino]methyl-4-nitrophenol P-1 a=7.512, b=9.873, c=10.211 O–H∙∙∙N; intramolecular

Key Observations :

  • Ortho-fluorine in the target compound may disrupt planar stacking, unlike para-substituted analogs.
  • IR spectra of fluorinated Schiff bases show distinct C=N stretches (~1600 cm⁻¹) .

Biological Activity

4-Fluoro-N-[(2-fluorophenyl)methyl]aniline, with the chemical formula C13H11F2N and CAS number 723753-89-7, is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11F2N
  • Molecular Weight : 233.23 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-fluorobenzyl chloride under basic conditions. This reaction is facilitated by nucleophilic substitution, leading to the formation of the desired aniline derivative.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition measured against standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Drug (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

These results suggest that while the compound shows promising antibacterial effects, it may not be as potent as established antibiotics like streptomycin .

The biological activity of fluorinated anilines often relates to their ability to interact with microbial enzymes or cellular structures. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its binding affinity to target sites in bacterial cells.

Case Studies

  • Antibacterial Evaluation : A study evaluated various fluorinated anilines for their antibacterial activity against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, highlighting their potential as lead compounds for antibiotic development .
  • Toxicological Assessment : Another investigation focused on the biotransformation pathways of fluorinated aromatic amines, including this compound. It was found that cytochromes P450 play a significant role in their metabolism, which is crucial for understanding both efficacy and safety profiles in therapeutic applications .

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